DL-HOMOCYSTEINE (3,3,4,4-D4)
Description
DL-Homocysteine (3,3,4,4-D₄) is a deuterated isotopologue of homocysteine, a sulfur-containing amino acid involved in methionine metabolism and cardiovascular health. Its chemical formula is HSCD₂CD₂CH(NH₂)COOH, with a molecular weight of 139.21 and CAS number 416845-90-4 (labeled) or 454-29-5 (unlabeled) . This compound is synthesized with four deuterium atoms at the 3,3,4,4 positions, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for metabolic tracing and biomarker quantification . It is widely used in clinical research, metabolomics, and proteomics due to its high purity (≥98%) and isotopic stability under physiological conditions .
Properties
Molecular Weight |
139.21 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Isotopic Differences
The table below highlights key differences between DL-Homocysteine (3,3,4,4-D₄) and related sulfur-containing compounds:
| Compound Name | Isotopic Labeling | Molecular Formula | Molecular Weight | CAS Number | Key Applications |
|---|---|---|---|---|---|
| DL-Homocysteine (3,3,4,4-D₄) | 4 deuterium atoms (3,3,4,4) | HSCD₂CD₂CH(NH₂)COOH | 139.21 | 416845-90-4 | MS/NMR tracers, metabolomics |
| DL-Homocystine-d₈ | 8 deuterium atoms (3,3,3',3',4,4,4',4') | C₈D₈H₁₀N₂O₄S₂ | 314.42 | 108641-82-3 | Homocysteine metabolism studies |
| DL-Cystathionine (3,3,4,4-D₄) | 4 deuterium atoms (3,3,4,4) | C₇D₄H₁₀N₂O₄S | 226.28 | 146764-57-0 | Transsulfuration pathway analysis |
| DL-Homocysteine thiolactone HCl | None (unlabeled) | C₄H₈ClNO₂S | 169.63 | 6038-19-3 | Oxidative stress models, ER stress studies |
Key Observations :
- Isotopic Labeling : DL-Homocysteine (3,3,4,4-D₄) and DL-Homocystine-d₈ differ in the number and position of deuterium atoms, affecting their metabolic stability and detection sensitivity in MS .
- Functional Groups : DL-Homocysteine thiolactone lacks a free thiol group but forms a reactive cyclic thioester, making it more cytotoxic than the linear deuterated homocysteine .
Biochemical Effects in Comparative Studies
Antioxidant and Pro-Oxidant Activities
- DL-Homocysteine (3,3,4,4-D₄) : In rat models, acute administration (8 mmol/kg) increased antioxidant enzyme activity (SOD, CAT, GPx) and reduced lipid peroxidation (MDA levels), suggesting a compensatory response to oxidative stress .
- DL-Homocysteine thiolactone (DL-Hcy TLHC) : Induces stronger inhibition of acetylcholinesterase (AChE) in cardiac tissue compared to unlabeled DL-Hcy (70% vs. 50% inhibition), likely due to enhanced cellular uptake of the thiolactone form .
Metabolic and Cardiovascular Effects
Critical Analysis of Contradictory Evidence
- This discrepancy may arise from differences in exposure duration and dosage.
- Antioxidant vs. Pro-Oxidant Role : Despite increasing SOD and CAT activity, DL-Hcy TLHC exacerbates cardiac oxidative damage via AChE inhibition, highlighting context-dependent effects .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
| Property | Description |
|---|---|
| Chemical Formula | C4H5D4NO2S |
| Molecular Weight | 139.21 g/mol |
| Purity | Typically ≥ 98 atom % D (deuterium incorporation) |
| Physical Form | White solid |
| Solubility | Water: 50 mg/mL (359.17 mM) with ultrasonic aid; DMSO: 1 mg/mL (7.18 mM) with ultrasonic aid |
| Storage | Store at -20°C (use within 1 month); -80°C (use within 6 months) |
| CAS Number | 416845-90-4 |
These properties guide the preparation and handling of DL-Homocysteine (3,3,4,4-D4) solutions for research use.
Preparation of Stock Solutions
The preparation of stock solutions requires careful consideration of solubility and stability. Ultrasonic treatment and mild heating (e.g., 37°C water bath) are recommended to enhance solubility.
| Amount of DL-Homocysteine (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 7.1834 | 1.4367 | 0.7183 |
| 5 | 35.917 | 7.1834 | 3.5917 |
| 10 | 71.8339 | 14.3668 | 7.1834 |
Solvent: Typically water or DMSO, depending on solubility and downstream application.
In Vivo Formulation Methods
DL-Homocysteine (3,3,4,4-D4) is often prepared for in vivo studies using co-solvent systems to ensure clear solutions suitable for administration.
Typical preparation steps include:
- DMSO Master Liquid Preparation: Dissolve the required amount of DL-Homocysteine (3,3,4,4-D4) in DMSO to create a concentrated master stock.
- Sequential Addition of Co-solvents: Add PEG300, Tween 80, and distilled water (ddH2O) sequentially, ensuring the solution remains clear after each addition.
- Alternative Vehicle: Corn oil can be used as a vehicle after dissolving the compound in DMSO, followed by mixing and clarification.
Research Findings and Applications Related to Preparation
- The use of ultrasonic baths and controlled heating is essential to achieve complete dissolution due to the compound's limited solubility.
- The stepwise co-solvent addition method prevents precipitation and ensures homogeneity in in vivo formulations.
- The high isotopic purity of DL-Homocysteine (3,3,4,4-D4) ensures its reliability as an internal standard in metabolic flux analysis and quantification assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
